[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate
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Overview
Description
[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate is a complex organic compound with a unique structure that includes a methoxyoxolan ring and a dimethylpropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate typically involves the following steps:
Formation of the Methoxyoxolan Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxolan ring.
Introduction of the Hydroxy Group: The hydroxy group is introduced via selective hydroxylation reactions.
Esterification: The final step involves the esterification of the hydroxylated oxolan ring with 2,2-dimethylpropanoic acid under acidic conditions, often using catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its structural features make it a useful tool for investigating biochemical processes.
Medicine
In medicine, the compound has potential applications in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of complex molecules and as a host molecule for forming complexes.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Used in various chemical syntheses.
Uniqueness
[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and interaction profiles compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-11(2,3)10(13)15-6-8-7(12)5-9(14-4)16-8/h7-9,12H,5-6H2,1-4H3/t7-,8+,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXNBYHAAHVEJL-YIZRAAEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(CC(O1)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H](C[C@H](O1)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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